2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide
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Overview
Description
2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide is a compound with the molecular formula C15H19N3O2S and a molecular weight of 305.4. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may vary, but they generally follow similar principles to laboratory synthesis, scaled up for mass production .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of various substituted thiophene derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide and other thiophene derivatives have significant applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . In medicinal chemistry, thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . These compounds are also utilized as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of 2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by binding to enzymes or receptors, modulating their activity. For example, some thiophene-based drugs function as voltage-gated sodium channel blockers or inhibitors of specific enzymes involved in disease pathways . The exact mechanism of action may vary depending on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Thiophene derivatives are a diverse class of compounds with various structural modifications. Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . Compared to these compounds, 2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide may exhibit unique properties due to its specific substituents and functional groups. The comparison highlights the versatility and potential of thiophene derivatives in various applications .
Properties
IUPAC Name |
2-N-(1-cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(9-16,11-5-3-2-4-6-11)18-14(20)12-7-10(8-21-12)13(17)19/h7-8,11H,2-6H2,1H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBMRYCYAJJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CCCCC1)NC(=O)C2=CC(=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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